N-(butan-2-yl)-4-methoxy-2-methylaniline
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Overview
Description
N-(butan-2-yl)-4-methoxy-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a butan-2-yl group attached to the nitrogen atom of the aniline ring, with additional methoxy and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with butan-2-yl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline nitrogen.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-methoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-(butan-2-yl)-4-methoxy-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-methoxy-2-methylbenzamide
- N-(butan-2-yl)-4-methoxy-2-methylphenol
- N-(butan-2-yl)-4-methoxy-2-methylbenzenesulfonamide
Uniqueness
N-(butan-2-yl)-4-methoxy-2-methylaniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and industrial applications, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-butan-2-yl-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-5-10(3)13-12-7-6-11(14-4)8-9(12)2/h6-8,10,13H,5H2,1-4H3 |
InChI Key |
OODCZVJHVBWCAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
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